molecular formula C11H7ClN2O2 B1407627 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine CAS No. 893554-95-5

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine

Cat. No. B1407627
M. Wt: 234.64 g/mol
InChI Key: CUTMZWBUNGGDST-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are well known for their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals .


Chemical Reactions Analysis

Pyrimidines exert their pharmacological potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Antiviral Activity

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine derivatives demonstrate potential in antiviral applications. For instance, some 5-substituted 2,4-diaminopyrimidine derivatives, related to this compound, have shown marked inhibition of retrovirus replication in cell culture, indicating their potential utility in antiretroviral therapy (Hocková et al., 2003).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of various derivatives of 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine. For example, the synthesis of 2,4-disubstituted 5,6-dihydro[1]benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines and 2,4,5-trisubstituted 5,6-dihydro[1]benzofuro[2′,3′:5,6]pyrano[4,3-d]pyrimidines from related compounds has been explored, demonstrating the compound’s versatility in creating new chemical structures (Okuda et al., 2014).

Antifungal Properties

Some derivatives of 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine have shown promising antifungal effects. A study on the antifungal effect of certain derivatives on types of fungi like Aspergillus terreus and Aspergillus niger found that these compounds can be developed into useful antifungal agents (Jafar et al., 2017).

Environmental Applications

This compound and its derivatives have also been studied for their environmental impact. For instance, research on the degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil has revealed the role of 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine derivatives in the microbial transformation of herbicides, indicating their potential use in environmental bioremediation (Sharma et al., 2012).

Future Directions

Pyrimidines have received much interest due to their diverse biological potential . The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

4-chloro-6-methoxy-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(12)14-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTMZWBUNGGDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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